molecular formula C30H27NO3 B11680724 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

Cat. No.: B11680724
M. Wt: 449.5 g/mol
InChI Key: MCSNZEZSLJVEHL-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of ethoxy, methoxy, and naphthyl groups attached to the isoquinoline core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.

    Methoxylation: The methoxy groups are introduced through methylation reactions using methanol and a suitable catalyst.

    Attachment of the Naphthyl Group: The naphthyl group is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated isoquinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied. Molecular docking studies have shown that the compound can bind to active sites of enzymes, such as cytochrome P450, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline
  • 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(phenyl)methyl]isoquinoline
  • 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-2-yl)methyl]isoquinoline

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-[(naphthalen-1-yl)methyl]isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methoxy groups, along with the naphthyl moiety, contributes to its unique reactivity and potential biological activities.

Properties

Molecular Formula

C30H27NO3

Molecular Weight

449.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

InChI

InChI=1S/C30H27NO3/c1-4-34-24-14-12-21(13-15-24)27-17-23-18-29(32-2)30(33-3)19-26(23)28(31-27)16-22-10-7-9-20-8-5-6-11-25(20)22/h5-15,17-19H,4,16H2,1-3H3

InChI Key

MCSNZEZSLJVEHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC

Origin of Product

United States

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